

# Experimental setup for reactions involving (4,6-Dimethylpyridin-2-yl)methanol

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## Compound of Interest

Compound Name: (4,6-Dimethylpyridin-2-yl)methanol

Cat. No.: B173199

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An In-Depth Guide to the Experimental Use of (4,6-Dimethylpyridin-2-yl)methanol

## Application Note and Protocols for Researchers

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### Abstract

(4,6-Dimethylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a highly versatile building block in modern chemistry. Its unique structure, featuring a nucleophilic pyridine nitrogen and a reactive primary alcohol, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.<sup>[1]</sup> Furthermore, its ability to act as a chelating ligand has led to its use in coordination chemistry for the development of novel catalysts and metal-organic frameworks.<sup>[2][3]</sup> This document provides a comprehensive guide for researchers, detailing the compound's properties, key reaction protocols, and the scientific rationale behind experimental choices.

## Compound Profile and Physicochemical Properties

Understanding the fundamental properties of (4,6-Dimethylpyridin-2-yl)methanol is critical for its effective use in experimental design.

Property	Value	Source
CAS Number	18087-99-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[1][4]
Molecular Weight	137.18 g/mol	[1]
Appearance	Off-white solid	[1]
Purity	≥ 95% (HPLC)	[1]
InChIKey	VKQZCYMDNLIADD-UHFFFAOYSA-N	[4]
Storage Conditions	Store at 0-8°C, inert atmosphere	[1][5]

## Safety and Handling: A Self-Validating System

Safe laboratory practice is paramount. The following guidelines are based on established safety data sheets (SDS) for this compound and its analogs.[5][6]

### Hazard Identification:

- H226: Flammable liquid and vapour.[6]
- H302: Harmful if swallowed.[6]
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]

### Recommended Precautions (P-Statements):

- P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6]

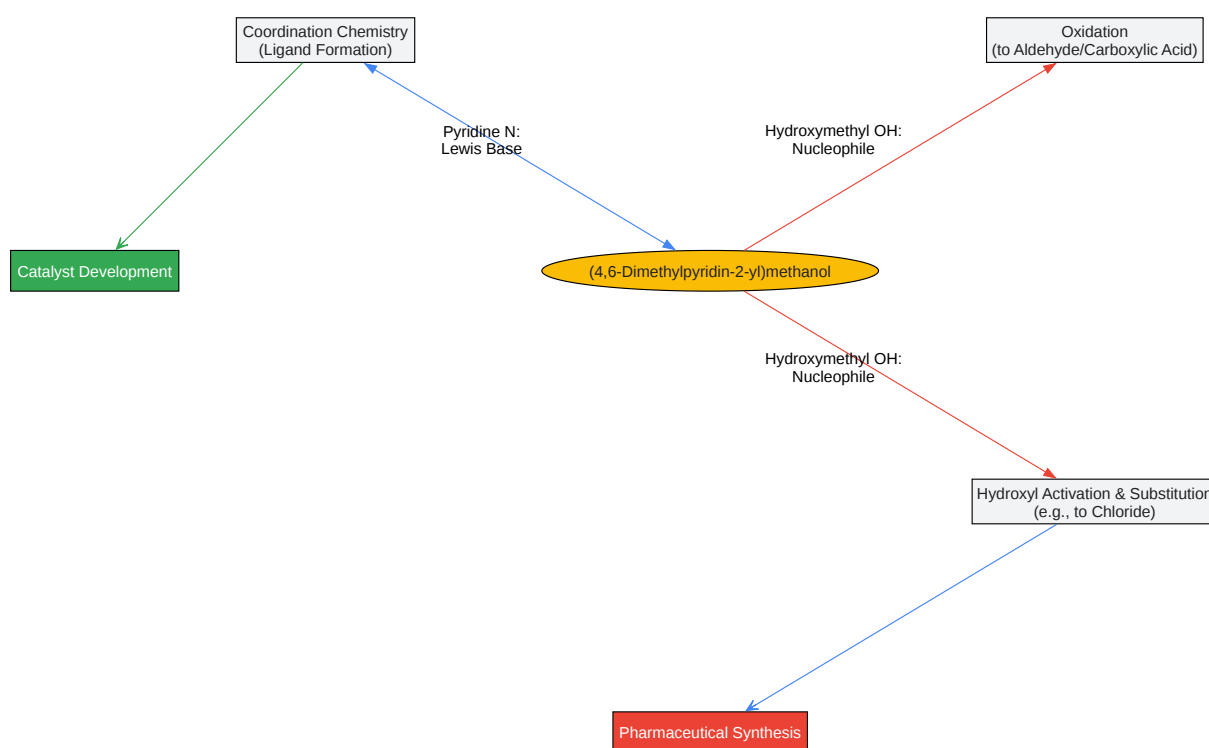
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### First Aid Measures:

- Inhalation: Move the person to fresh air.[\[6\]](#)
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. [\[6\]](#)
- Eye Contact: Rinse out with plenty of water and consult an ophthalmologist.[\[6\]](#)
- Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[\[6\]](#)

## Core Reactivity and Applications

The utility of **(4,6-Dimethylpyridin-2-yl)methanol** stems from two primary reactive sites: the pyridine nitrogen and the hydroxymethyl group. This dual functionality allows it to be used as both a structural scaffold and a functional ligand.



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Caption: Core reactivity pathways for **(4,6-Dimethylpyridin-2-yl)methanol**.

## Experimental Protocols

The following protocols are designed as robust starting points for common transformations involving **(4,6-Dimethylpyridin-2-yl)methanol**.

### Protocol 1: Oxidation to (4,6-Dimethylpyridin-2-yl)carbaldehyde

Objective: To selectively oxidize the primary alcohol to an aldehyde, a key intermediate for forming imines, Wittig adducts, and other C-C bonds.

Causality: Manganese dioxide ( $\text{MnO}_2$ ) is a mild and selective oxidizing agent for allylic and benzylic-type alcohols. Its heterogeneous nature simplifies product purification, as the excess reagent and byproduct can be removed by simple filtration.

Materials:

- **(4,6-Dimethylpyridin-2-yl)methanol** (1.0 eq)
- Activated Manganese Dioxide ( $\text{MnO}_2$ , ~10 eq by weight)
- Dichloromethane (DCM), anhydrous
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Celite®

Equipment:

- Round-bottom flask with magnetic stirrer
- Reflux condenser
- Buchner funnel and filter flask
- Rotary evaporator

Procedure:

- Suspend **(4,6-Dimethylpyridin-2-yl)methanol** (e.g., 1.37 g, 10 mmol) in anhydrous DCM (100 mL) in a round-bottom flask.
- Add activated MnO<sub>2</sub> (e.g., 13.7 g, ~150 mmol) to the suspension. Scientist's Note: A large excess of freshly activated MnO<sub>2</sub> is crucial for driving the reaction to completion.
- Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexane:Ethyl Acetate). The starting material is UV-active and will have a different R<sub>f</sub> value than the more polar aldehyde product.
- After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
- Filter the suspension through a pad of Celite® in a Buchner funnel to remove the MnO<sub>2</sub> and manganese salts. Wash the filter cake thoroughly with additional DCM (3 x 25 mL) to recover all the product.
- Combine the filtrates and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde.
- Purify the product via flash column chromatography on silica gel if necessary.

#### Characterization:

- <sup>1</sup>H NMR: Appearance of a singlet peak for the aldehyde proton (~9-10 ppm) and disappearance of the alcohol proton and methylene (CH<sub>2</sub>OH) signals.
- IR Spectroscopy: Appearance of a strong C=O stretch (~1700 cm<sup>-1</sup>).

## Protocol 2: Synthesis of 2-(Chloromethyl)-4,6-dimethylpyridine

Objective: To convert the hydroxyl group into a chloride, an excellent leaving group for nucleophilic substitution reactions. This transformation is a critical first step for using the molecule as a building block in drug synthesis.<sup>[7]</sup>

Causality: Thionyl chloride ( $\text{SOCl}_2$ ) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. The byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) are gases, which helps drive the reaction to completion. The use of a base like pyridine or triethylamine is often employed to neutralize the  $\text{HCl}$  generated.

Materials:

- **(4,6-Dimethylpyridin-2-yl)methanol** (1.0 eq)
- Thionyl Chloride ( $\text{SOCl}_2$ , 1.2 - 1.5 eq)
- Toluene or Dichloromethane (DCM), anhydrous
- Saturated aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Equipment:

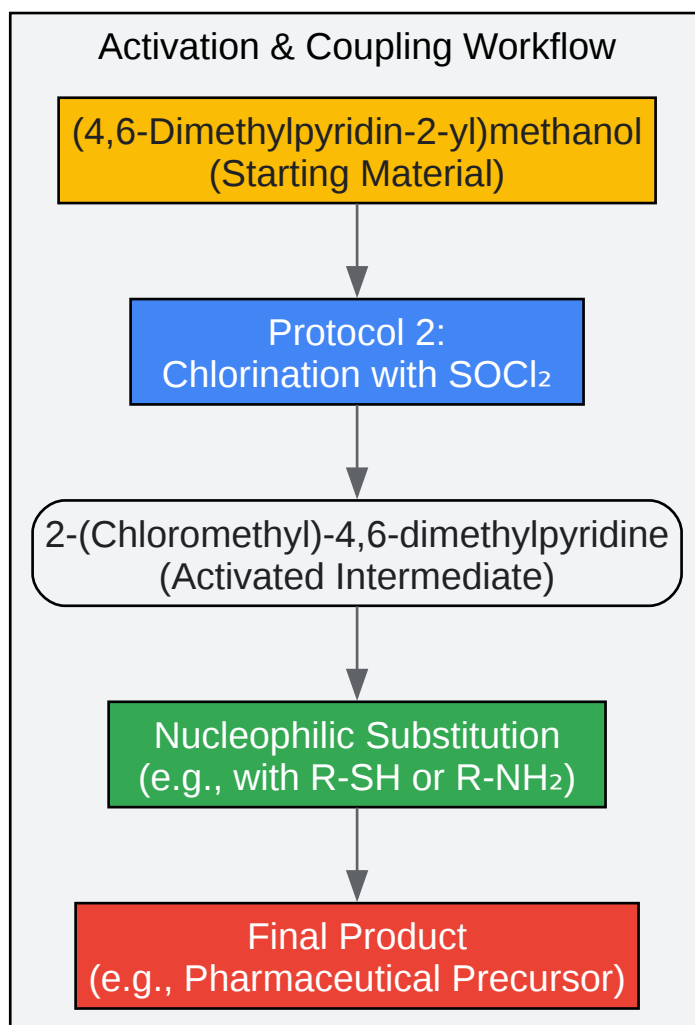
- Three-neck round-bottom flask with magnetic stirrer
- Dropping funnel
- Inert gas ( $\text{N}_2$  or  $\text{Ar}$ ) inlet
- Ice bath
- Separatory funnel

Procedure:

- Dissolve **(4,6-Dimethylpyridin-2-yl)methanol** (e.g., 1.37 g, 10 mmol) in anhydrous DCM (50 mL) in a three-neck flask under an inert atmosphere.
- Cool the solution to  $0^\circ\text{C}$  using an ice bath.

- Add thionyl chloride (e.g., 1.0 mL, 13.7 mmol) dropwise via the dropping funnel over 15-20 minutes. Safety Precaution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, carefully quench by slowly adding it to a stirred, ice-cold saturated  $\text{NaHCO}_3$  solution (100 mL). Scientist's Note: The quench must be done slowly and with cooling to control the exothermic neutralization and gas evolution.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with DCM (2 x 25 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous  $\text{MgSO}_4$ .
- Filter and concentrate under reduced pressure to yield the crude 2-(Chloromethyl)-4,6-dimethylpyridine, which can be used directly or purified further.





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